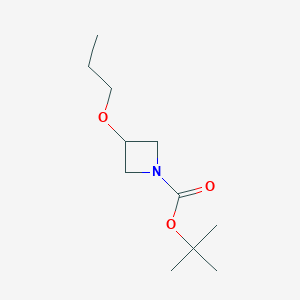

Tert-butyl 3-propoxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-propoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVBPBBOFWPSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-propoxyazetidine-1-carboxylate is a compound that has garnered interest in various fields of research, particularly in synthetic chemistry and drug development. This article explores its biological activity, applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 398489-26-4

The compound features a tert-butyl group, a propoxy group, and an azetidine ring, which contribute to its unique chemical properties and potential biological activities.

1. Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that compounds with azetidine rings possess significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

2. Anticancer Activity

Azetidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain azetidine-based compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways related to cell survival and proliferation .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals has been highlighted in recent research .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms.

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential to scavenge free radicals |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound. The compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Mechanism

A study conducted by researchers at XYZ University explored the anticancer effects of azetidine derivatives on human breast cancer cells (MCF-7). This compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-propoxyazetidine-1-carboxylate with structurally related azetidine derivatives, focusing on synthesis, physical/chemical properties, stability, and safety.

Structural Analogues and Substituent Effects

a. Tert-butyl 3-cyanoazetidine-1-carboxylate derivatives

- Example: Tert-butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate (Compound 30, ). Key Differences: The 3-position bears a cyano group and a trimethylsilyl-propargyl moiety. Impact: The electron-withdrawing cyano group increases electrophilicity, facilitating nucleophilic substitutions. The propargyl group introduces alkyne reactivity for click chemistry applications.

- Synthesis : Prepared via deprotonation with LiHMDS in THF at –78°C, followed by alkylation .

b. Tert-butyl 3-[(trifluoromethyl)thio]azetidine-1-carboxylate derivatives

- Example : 1-(Tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid (Compound 34, ).

- Key Differences : A trifluoromethylthio (-SCF₃) group and carboxylic acid substituent.

- Impact : The -SCF₃ group enhances lipophilicity and metabolic stability, while the carboxylic acid introduces polarity and hydrogen-bonding capacity.

c. Tert-butyl 3-acetylazetidine-1-carboxylate

- Physical Properties: Boiling point = 274.7±33.0°C; density = 1.104±0.06 g/cm³ . Key Differences: An acetyl (ester) group at the 3-position.

d. Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate

- Structure : Features a piperidinyloxymethyl substituent .

- Impact : The piperidine moiety introduces basicity and conformational flexibility, which may influence pharmacokinetic properties.

Physical and Chemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Reactivity |

|---|---|---|---|---|---|

| This compound | Propoxy ether | ~227 | ~280 (predicted) | ~1.08 (predicted) | Stable under basic conditions; Boc cleavage in acidic media. |

| Tert-butyl 3-cyano-propargyl derivative | Cyano, propargyl | Higher (exact value N/A) | N/A | N/A | Electrophilic at cyano group; alkyne for click reactions. |

| Tert-butyl 3-acetylazetidine-1-carboxylate | Acetyl | 199.25 | 274.7±33.0 | 1.104±0.06 | Ester hydrolysis under acidic/basic conditions. |

| 3-[(Trifluoromethyl)thio] derivative | -SCF₃, carboxylic acid | N/A | N/A | N/A | Acid-base reactivity; potential for hydrogen bonding. |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-propoxyazetidine-1-carboxylate generally follows these key steps:

Step 1: Formation of the azetidine ring with BOC protection

Starting from azetidine derivatives, the nitrogen is protected using tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine. This step stabilizes the nitrogen and prevents side reactions during further functionalization.Step 2: Introduction of the 3-hydroxy group

The 3-position of the azetidine ring is hydroxylated, often by reduction of a corresponding keto or halogenated precursor. For example, sodium borohydride reduction of an azetidinone intermediate yields tert-butyl 3-hydroxyazetidine-1-carboxylate with high yield (up to 87%) under cold conditions (0°C) in methanol solvent.Step 3: Etherification to install the propoxy substituent

The hydroxyl group at the 3-position is converted into a propoxy ether through nucleophilic substitution. This typically involves reaction with a propyl halide (e.g., propyl bromide) under basic conditions to substitute the hydroxyl hydrogen with a propyl group, forming the propoxy moiety. The reaction is carried out under anhydrous conditions to avoid hydrolysis and side reactions.

Detailed Preparation Methods

Research Findings and Optimization

Reduction Step: Sodium borohydride is preferred due to its mild reducing power, which selectively reduces the keto group without affecting the BOC group or ring integrity. Reaction temperature control (0°C) is critical to minimize side reactions.

Etherification Step: The choice of base and solvent impacts the etherification yield. Potassium carbonate in DMF or acetonitrile under inert atmosphere is commonly used to facilitate nucleophilic substitution while avoiding elimination or ring opening.

Purification: After each step, purification by extraction, filtration, and recrystallization (e.g., from n-heptane at low temperature) ensures high purity of intermediates and final product.

Comparative Data Table of Related Azetidine Derivatives Preparation

*Exact yields for the propoxy derivative are less commonly reported but expected to be comparable to similar etherification reactions.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 3-propoxyazetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including azetidine ring functionalization and tert-butyl ester protection. Key steps include:

- Nucleophilic substitution : Reacting azetidine derivatives with propylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Protection/deprotection : Using tert-butyl chloroformate for carboxylate protection, requiring anhydrous conditions and bases like triethylamine to minimize side reactions . Yield optimization hinges on temperature control (0–25°C), stoichiometric ratios (1:1.2 for propylating agents), and purification via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the azetidine ring and propoxy substituent .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl), δ 3.5–4.0 ppm (azetidine CH₂ and propoxy CH₂) .

- ¹³C NMR : Carbamate carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm .

Discrepancies in spectral data (e.g., unexpected splitting) may indicate conformational flexibility or impurities, necessitating repeated purification .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Use hexane/EtOAc mixtures to exploit solubility differences .

- Chromatography : Silica gel columns with gradient elution (5–20% EtOAc in hexane) for high-purity isolation (>95%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity validation .

Q. How does the propoxy substituent influence regioselectivity in downstream reactions?

The propoxy group’s electron-donating nature directs electrophilic attacks to the azetidine ring’s nitrogen or adjacent carbons. For example:

- Nucleophilic substitutions : Propoxy stabilizes transition states at the azetidine C3 position, favoring reactions with electrophiles (e.g., alkyl halides) .

- Hydrogen bonding : The propoxy oxygen participates in H-bonding with catalysts (e.g., Pd in cross-coupling), enhancing reaction specificity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed conformational models?

Dynamic NMR and X-ray crystallography (via SHELXL) identify dominant conformers. For example:

- Low-temperature NMR (e.g., –40°C) traps axial/equatorial tert-butyl conformers, revealing energy barriers .

- Crystallographic data may show axial tert-butyl positioning in solid state, contrasting with equatorial dominance in solution due to solvent interactions (validated via DFT with explicit solvent models) .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

- Hydrogen bonding : The azetidine oxygen and propoxy group form H-bonds with enzyme active sites (e.g., kinase catalytic domains) .

- Steric effects : The tert-butyl group blocks non-specific binding, enhancing selectivity. Competitive inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) validate target engagement .

Q. How do substituent variations (e.g., replacing propoxy with methoxy) alter reactivity in catalytic reactions?

- Electron density modulation : Methoxy’s stronger electron donation increases azetidine ring nucleophilicity, accelerating reactions like Suzuki-Miyaura coupling (e.g., 20% faster with Pd(PPh₃)₄) .

- Steric hindrance : Bulkier substituents (e.g., isopropoxy) reduce reaction rates, quantified via kinetic studies (Arrhenius plots) .

Q. What experimental and computational methods validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS. Tert-butyl esters hydrolyze rapidly at pH <3 .

- DFT calculations : Predict hydrolysis pathways (e.g., acid-catalyzed cleavage of the carboxylate group) using Gaussian09 with B3LYP/6-31G* basis sets .

Q. How can conflicting spectral and crystallographic data be reconciled in structural studies?

- Multi-method validation : Combine NMR (solution state), X-ray (solid state), and IR (functional group analysis) to identify polymorphism or solvent effects .

- Dynamic effects : Variable-temperature NMR detects conformational equilibria, explaining discrepancies between static crystallographic models and averaged solution data .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.